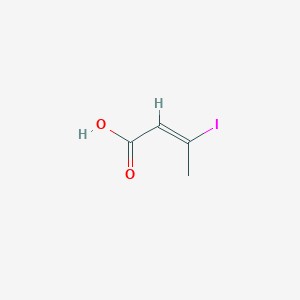

(E)-3-Iodobut-2-enoicacid

Description

Significance of Vinyl Halides as Versatile Synthetic Intermediates

Vinyl halides are organic compounds in which a halogen atom is directly attached to a vinylic carbon. Their utility in organic synthesis is profound, primarily due to their participation in a wide array of cross-coupling reactions. acs.orgnumberanalytics.com These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. numberanalytics.com In these processes, the vinyl halide acts as an electrophilic partner, reacting with various organometallic reagents to form more complex molecular structures. The reactivity of vinyl halides in these reactions generally follows the trend of I > Br > Cl, making vinyl iodides particularly valuable for their high reactivity. libretexts.org This reactivity allows for transformations to occur under mild conditions, a significant advantage in the synthesis of sensitive or complex molecules. acs.org The stereochemistry of the double bond in the vinyl halide is often retained throughout the reaction sequence, providing a powerful tool for the stereocontrolled synthesis of substituted alkenes.

The versatility of vinyl halides extends beyond traditional cross-coupling reactions. They can also participate in reductive coupling reactions, further expanding their synthetic utility. researchgate.netrsc.org The ability to introduce a wide range of substituents onto a double bond with predictable stereochemistry solidifies the role of vinyl halides as indispensable intermediates in modern organic synthesis.

Conjugated α,β-Unsaturated Carboxylic Acids as Key Structural Motifs

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid group conjugated to a carbon-carbon double bond. This structural motif is prevalent in a vast number of biologically active natural products and medicinally important compounds. chemistryviews.orgmdpi.com Their inherent reactivity and functionality make them valuable building blocks for the synthesis of more complex molecules. chemistryviews.orgresearchgate.net

The conjugated system in α,β-unsaturated carboxylic acids allows for a variety of chemical transformations. The double bond can undergo addition reactions, while the carboxylic acid moiety can be converted into other functional groups such as esters, amides, and alcohols. This dual reactivity provides chemists with numerous avenues for molecular elaboration.

Furthermore, the development of catalytic methods for the synthesis of α,β-unsaturated carboxylic acids has been a significant area of research. chemistryviews.org Traditional methods often generate stoichiometric byproducts, limiting their large-scale applicability. chemistryviews.org Modern approaches, such as copper-catalyzed carboxylation of alkynes, offer more efficient and environmentally benign routes to these important compounds. chemistryviews.org The ability to synthesize chiral carboxylic acids through asymmetric hydrogenation of α,β-unsaturated carboxylic acids further highlights their importance in the preparation of enantiomerically pure pharmaceuticals and agrochemicals. bohrium.com

Overview of (E)-3-Iodobut-2-enoic Acid within Contemporary Synthetic Methodologies

(E)-3-Iodobut-2-enoic acid is a bifunctional molecule that incorporates both a vinyl iodide and an α,β-unsaturated carboxylic acid. This unique combination of functional groups makes it a highly valuable and versatile building block in organic synthesis. The "E" designation refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.

The presence of the vinyl iodide allows for participation in a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck-Mizoroki reactions. researchgate.net This enables the introduction of a wide range of carbon-based substituents at the 3-position with retention of the double bond's stereochemistry. The α,β-unsaturated carboxylic acid moiety, in turn, can undergo further transformations or serve as a key structural element in the target molecule.

The synthesis of (E)-3-Iodobut-2-enoic acid can be achieved through the isomerization of its Z-isomer, which is formed from the hydroiodination of but-2-ynoic acid. researchgate.nethud.ac.uk This provides a reliable route to this specific stereoisomer. Its application has been demonstrated in the synthesis of retinoid analogues, showcasing its utility in the construction of complex and biologically relevant molecules. researchgate.net

The following data tables provide key information regarding (E)-3-Iodobut-2-enoic acid and its related isomers.

Table 1: Properties of 3-Iodobut-2-enoic Acid Isomers

| Property | (E)-3-Iodobut-2-enoic acid | (Z)-3-Iodobut-2-enoic acid |

| CAS Number | 34450-59-4 ikambalab.com | 34450-60-7 biosynth.com |

| Molecular Formula | C₄H₅IO₂ | C₄H₅IO₂ biosynth.com |

| Molecular Weight | 211.99 g/mol ikambalab.com | 211.99 g/mol biosynth.com |

| Melting Point | Not specified | 113 °C biosynth.com |

Table 2: Synthetic Applications of 3-Iodobut-2-enoic Acid Derivatives

| Reaction Type | Substrate | Reagents | Product | Reference |

| Palladium-Catalyzed Cross-Coupling | 3-Iodobut-3-enoic acid | Organozinc or Organotin compounds, PdCl₂(MeCN)₂ | 3-Substituted but-3-enoic acids | researchgate.netacs.org |

| Sonogashira Coupling | (E)-3-Iodobut-2-enoic acid methyl ester | Terminal Acetylene (B1199291) | Retinoid Analogue | researchgate.net |

| Heck-Mizoroki Coupling | (E)-3-Iodobut-2-enoic acid methyl ester | Vinylboronate ester | Retinoid Analogue | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5IO2 |

|---|---|

Molecular Weight |

211.99 g/mol |

IUPAC Name |

(E)-3-iodobut-2-enoic acid |

InChI |

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |

InChI Key |

CSDFWNXJFJAWAM-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/I |

Canonical SMILES |

CC(=CC(=O)O)I |

Origin of Product |

United States |

Stereoselective Synthesis of E 3 Iodobut 2 Enoic Acid and Analogues

Strategic Hydrohalogenation of Alkynoic Acid Precursors

The direct addition of hydrogen halides across the triple bond of alkynoic acids represents a straightforward and atom-economical approach to the synthesis of β-haloacrylic acids. However, controlling the stereoselectivity of this addition to favor the desired (E)-isomer is a significant challenge.

Diastereoselective Control in Hydrohalogenation

While the hydrohalogenation of achiral alkynoic acids primarily concerns E/Z stereoselectivity, the use of chiral alkynoic acid precursors introduces the element of diastereoselectivity. The facial selectivity of the hydrohalogenation reaction can be influenced by the presence of a stereocenter within the alkynoic acid substrate. In such cases, the existing chiral center can direct the incoming hydrohalic acid to one face of the alkyne, leading to the preferential formation of one diastereomer over the other. This diastereoselective control is often achieved through steric hindrance or by the presence of coordinating functional groups that can interact with the reagent or a catalyst. Although specific examples detailing the diastereoselective hydrohalogenation of chiral but-2-ynoic acid derivatives are not extensively documented in readily available literature, the principles of substrate-controlled diastereoselection are fundamental in asymmetric synthesis.

Influence of Reaction Conditions on Isomeric Purity

The isomeric purity of the resulting β-iodoacrylic acid is highly dependent on the reaction conditions employed during hydroiodination. The choice of solvent, temperature, and the nature of the hydroiodic acid source can significantly influence the E/Z ratio of the product. For instance, the hydroiodination of internal alkynes can be directed towards the preferential formation of the (E)-isomer under specific catalytic conditions. One such method involves the use of a rhodium complex in conjunction with molecular hydrogen and iodine to generate HI in situ. This system has been shown to yield predominantly the E-isomers for a range of internal alkynes.

Another critical factor is the acidity of the reaction medium. It has been reported that the stereochemical outcome of the hydroiodination of terminal acetylenic ketones can be controlled by the strength of the acid used. For example, the reaction of ketones containing a terminal acetylene (B1199291) group with sodium iodide in the presence of a strong acid like trifluoroacetic acid (TFA) predominantly yields the (E)-isomer. In contrast, using a weaker acid such as acetic acid can favor the formation of the (Z)-isomer. This highlights the delicate balance of factors that must be controlled to achieve high isomeric purity.

Table 1: Influence of Reaction Conditions on the Hydroiodination of Alkynes

| Alkynoic Acid Precursor | Reagents and Conditions | Product | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| Phenylpropiolic acid | NaI, TFA | (E)-3-Iodo-3-phenylacrylic acid | Predominantly E | High |

| Phenylpropiolic acid | NaI, Acetic Acid | (Z)-3-Iodo-3-phenylacrylic acid | Predominantly Z | High |

| 1-Phenyl-1-propyne | [Rh(CO)2(acac)], PCy3, I2, H2 | (E)-1-Iodo-1-phenyl-1-propene | 89:11 | 91 |

| Diphenylacetylene | [Rh(CO)2(acac)], PCy3, I2, H2 | (E)-1,2-Diiodo-1,2-diphenylethene | >99% E | 88 |

Organometallic Approaches to Functionalized Vinyl Iodides

Organometallic chemistry offers powerful and versatile methods for the stereoselective synthesis of vinyl iodides. These approaches often involve the formation of a carbon-metal bond, which is then cleaved by an electrophilic iodine source to install the iodine atom with high stereochemical control.

Stannylmetallation of Acetylenic Acids for Vinylstannane Intermediates

A common organometallic strategy involves the hydrostannylation of alkynes to generate vinylstannane intermediates. This reaction typically involves the addition of a trialkyltin hydride (e.g., tributyltin hydride, Bu3SnH) across the triple bond, often catalyzed by a transition metal complex, most commonly palladium. The hydrostannylation of acetylenic acids and their derivatives can proceed with high regio- and stereoselectivity to afford β-stannyl-α,β-unsaturated acids or esters. The stereochemistry of the resulting vinylstannane is influenced by the reaction mechanism, with radical-mediated additions often leading to a mixture of isomers, while palladium-catalyzed reactions can provide high selectivity for the (E)-isomer through a syn-addition pathway. A magnesium-catalyzed hydrostannylation of internal alkynes has also been reported to provide products with excellent yields and selectivities. organic-chemistry.org

Conversion of Stannyl Intermediates to Iodinated Systems

Once the vinylstannane intermediate is formed with the desired stereochemistry, the tin moiety can be readily replaced by an iodine atom. This transformation, known as iododestannylation, is an electrophilic substitution reaction where the vinylstannane is treated with an electrophilic iodine source, such as molecular iodine (I2) or N-iodosuccinimide (NIS). The iododestannylation of vinylstannanes generally proceeds with retention of the double bond geometry. Therefore, a stereoselectively synthesized (E)-vinylstannane will be converted into the corresponding (E)-vinyl iodide. This two-step sequence of hydrostannylation followed by iododestannylation provides a reliable method for the synthesis of stereochemically pure vinyl iodides.

Table 2: Synthesis of Vinyl Iodides via Vinylstannane Intermediates

| Acetylenic Precursor | Hydrostannylation Conditions | Vinylstannane Intermediate | Iododestannylation Conditions | Final Product | Overall Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Bu3SnH, Pd(PPh3)4 | (E)-β-(Tributylstannyl)styrene | I2, CCl4 | (E)-β-Iodostyrene | Good |

| 1-Octyne | Bu3SnH, AIBN (radical) | Mixture of vinylstannanes | I2 | Mixture of vinyl iodides | Moderate |

Novel Stereoselective Pathways for the Preparation of 3-Iodobut-2-enoic Acid Derivatives

Beyond classical hydrohalogenation and organometallic routes, several novel and powerful methods have been developed for the stereoselective synthesis of vinyl iodides, which can be applied to the preparation of 3-iodobut-2-enoic acid derivatives.

One prominent method is the Takai olefination , which allows for the highly (E)-selective synthesis of vinyl iodides from aldehydes. wikipedia.orgwikipedia.orgbeilstein-journals.org This reaction employs a geminal dichromium species generated from iodoform (B1672029) (CHI3) and chromium(II) chloride. The reaction of this organochromium reagent with an aldehyde, such as a pyruvate (B1213749) ester (a potential precursor to the butenoic acid skeleton), would be expected to yield the corresponding (E)-vinyl iodide with high stereoselectivity.

Conversely, the Stork-Zhao olefination provides a route to (Z)-vinyl iodides. wikipedia.org This modification of the Wittig reaction utilizes an iodomethylphosphonium salt. While typically leading to the Z-isomer, this method highlights the diverse strategies available to access different stereoisomers.

The Barton's hydrazone iodination is another classic yet effective method that converts the hydrazone of a ketone or aldehyde into a vinyl iodide using iodine and a non-nucleophilic base. wikipedia.orgwikipedia.org This method could be applied to β-keto esters, which are precursors to the 3-oxobutanoate skeleton, to generate the desired 3-iodobut-2-enoic acid derivatives.

More recently, a ruthenium-catalyzed silylative coupling followed by halodesilylation has emerged as a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides from styrenes. acs.org This methodology involves the reaction of a styrene (B11656) with a vinylsilane in the presence of a ruthenium catalyst to form an (E)-β-silylstyrene, which is then treated with an N-halosuccinimide to afford the (E)-β-aryl vinyl halide. While demonstrated for aryl vinyl halides, the principles of this approach could potentially be adapted for the synthesis of other substituted vinyl iodides.

Table 3: Comparison of Novel Stereoselective Pathways to Vinyl Iodides

| Method | Precursor | Reagents | Typical Product Stereochemistry | Key Features |

|---|---|---|---|---|

| Takai Olefination | Aldehyde | CHI3, CrCl2 | (E)-Vinyl Iodide | High E-selectivity, mild conditions |

| Stork-Zhao Olefination | Aldehyde | (Iodomethyl)triphenylphosphonium iodide, base | (Z)-Vinyl Iodide | Good Z-selectivity |

| Barton's Hydrazone Iodination | Hydrazone | I2, non-nucleophilic base | Vinyl Iodide | Useful for hindered systems |

| Ru-catalyzed Silylative Coupling | Styrene, Vinylsilane | Ru catalyst, then NIS | (E)-Vinyl Iodide | One-pot, high stereoselectivity |

Regioselectivity Considerations in the Formation of α,β-Unsaturated Iodo Carboxylic Acids

The regioselectivity in the formation of α,β-unsaturated iodo carboxylic acids, such as (E)-3-Iodobut-2-enoic acid, is a critical aspect of their synthesis, dictating the precise placement of the iodine atom and the carboxyl group across a carbon-carbon multiple bond. This outcome is governed by a combination of electronic effects, steric factors, reaction mechanisms, and reaction conditions. Two primary synthetic routes, the hydroiodination of alkynoic acids and the iodolactonization of unsaturated carboxylic acids, offer illustrative examples of the principles governing this selectivity.

Hydroiodination of Alkynoic Acids

The direct addition of hydroiodic acid (HI) to an alkynoic acid (a carboxylic acid containing a carbon-carbon triple bond) is a common method for preparing α,β-unsaturated iodo carboxylic acids. The regioselectivity of this reaction is primarily determined by the stability of the carbocation intermediate formed during the reaction.

The mechanism involves the protonation of the alkyne by HI, which generates a vinyl cation. organic-chemistry.org The position of the proton addition, and thus the location of the positive charge, is influenced by the electronic properties of the substituents. For terminal alkynoic acids, the proton will add to the terminal carbon, leading to a more stabilized secondary vinyl cation. Subsequent attack by the iodide ion at the cationic center yields the final product.

However, for internal alkynes, the situation is more complex. Electron-donating groups will stabilize a positive charge at the adjacent carbon (β-position), directing the iodide to that position. Conversely, electron-withdrawing groups favor the formation of a carbocation at the α-position, leading to α-iodination. organic-chemistry.org This regioselectivity is a classic example of Markovnikov's rule applied to alkynes, where the nucleophile (iodide) adds to the more substituted carbon of the triple bond, which is better able to stabilize the positive charge of the vinyl cation intermediate.

Iodolactonization of Unsaturated Carboxylic Acids

Iodolactonization is an intramolecular cyclization reaction that forms a lactone (a cyclic ester) by the addition of an oxygen from a carboxyl group and an iodine atom across a carbon-carbon double bond. wikipedia.org While the final product is a lactone rather than a linear α,β-unsaturated iodo carboxylic acid, the principles of regioselectivity in this reaction are highly relevant.

The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate after the electrophilic attack of iodine on the double bond. wikipedia.org The regioselectivity of the subsequent ring-closing step, where the carboxylate group acts as an internal nucleophile, is governed by several factors:

Electronic Effects : The nucleophilic attack by the carboxylate will preferentially occur at the carbon atom within the iodonium ion that can better support a partial positive charge. wikipedia.org This is typically the more substituted carbon atom. stackexchange.com

Kinetic vs. Thermodynamic Control : The conditions of the reaction, such as temperature and reaction time, can influence the product distribution. libretexts.orgwikipedia.org A kinetically controlled reaction, typically occurring at lower temperatures, will favor the product that is formed faster (i.e., has a lower activation energy). libretexts.orglibretexts.org In contrast, a thermodynamically controlled reaction, often at higher temperatures and with longer reaction times, will favor the most stable product. libretexts.orgwikipedia.org In some cases, the cis-lactone is the kinetic product, while the more stable trans-lactone is the thermodynamic product. wikipedia.orgresearchgate.net

Baldwin's Rules : These rules provide a set of guidelines for predicting the favorability of ring-closing reactions. wikipedia.org They are based on the stereoelectronic requirements for the orbitals involved in bond formation. stackexchange.com For iodolactonization, a "5-exo-tet" cyclization, leading to a five-membered ring where the carbon-iodine bond is exocyclic (outside the newly formed ring), is generally favored over a "6-endo-tet" cyclization. wikipedia.orgyoutube.com This preference for five-membered ring formation is a key factor in predicting the regiochemical outcome when multiple cyclization pathways are possible. stackexchange.com

The table below summarizes the key factors influencing regioselectivity in these two primary synthetic approaches.

| Synthetic Method | Primary Influencing Factor | Description | Typical Outcome |

|---|---|---|---|

| Hydroiodination of Alkynoic Acids | Electronic Effects (Carbocation Stability) | The reaction proceeds via the most stable vinyl cation intermediate. Electron-donating or withdrawing groups on the alkyne direct the position of the carbocation. organic-chemistry.org | Follows Markovnikov's rule, with iodide adding to the carbon best able to stabilize a positive charge. |

| Iodolactonization | Electronic Effects (Iodonium Ion Opening) | The carboxylate attacks the more electrophilic carbon of the iodonium ion, which is typically the more substituted one. wikipedia.orgstackexchange.com | Formation of a bond between the carboxylate oxygen and the more substituted carbon of the original double bond. |

| Kinetic vs. Thermodynamic Control | Reaction conditions (temperature, time) determine whether the faster-forming (kinetic) or more stable (thermodynamic) product dominates. wikipedia.orglibretexts.orgwikipedia.org | Can be manipulated to favor different stereoisomers (e.g., cis vs. trans lactones). researchgate.net | |

| Baldwin's Rules | Stereoelectronic requirements for ring closure dictate the feasibility of different cyclization pathways. wikipedia.org | Favors specific ring sizes and substitution patterns, with 5-exo cyclizations being particularly common. wikipedia.orgyoutube.com |

Mechanistic Investigations and Transformative Reactivity of E 3 Iodobut 2 Enoic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, especially using palladium, has become an indispensable tool for the functionalization of vinyl halides. (E)-3-Iodobut-2-enoic acid serves as a key substrate in these reactions, enabling the introduction of a wide array of organic moieties at the C3 position with retention of the double bond configuration.

Palladium-Mediated Coupling Processes

Palladium catalysts are highly effective in mediating the cross-coupling of (E)-3-Iodobut-2-enoic acid with various organometallic reagents. These reactions typically proceed under mild conditions and exhibit high functional group tolerance.

The Negishi coupling, which utilizes organozinc reagents, is a powerful method for the formation of C-C bonds. The reaction of (E)-3-Iodobut-2-enoic acid with organozinc compounds, catalyzed by a palladium complex, provides a direct route to 3-substituted-but-2-enoic acids. These reactions are known to be stereoselective, preserving the E-geometry of the starting material. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A common catalyst system for this transformation is dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds smoothly under mild conditions to afford the desired products in good yields.

Table 1: Palladium-Catalyzed Cross-Coupling of (E)-3-Iodobut-2-enoic Acid with Organozinc Reagents (Illustrative data based on typical Negishi coupling reactions)

| Entry | Organozinc Reagent (R-ZnX) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylzinc chloride | (E)-3-Phenylbut-2-enoic acid | 85 |

| 2 | Vinylzinc bromide | (E)-3-Vinylbut-2-enoic acid | 78 |

Stille-Type Reactions with Organotin Reagents

Stille-type reactions, employing organotin reagents, offer another efficient pathway for the functionalization of (E)-3-Iodobut-2-enoic acid. Similar to the Negishi coupling, the Stille reaction is palladium-catalyzed and is valued for its tolerance of a wide range of functional groups and its stereospecific nature. The catalytic cycle is analogous to that of other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst and ligands can be crucial for the efficiency and selectivity of the Stille coupling. The reaction of (E)-3-Iodobut-2-enoic acid with various organostannanes in the presence of a suitable palladium catalyst affords the corresponding (E)-3-substituted-but-2-enoic acids with retention of configuration.

Table 2: Stille-Type Reactions of (E)-3-Iodobut-2-enoic Acid with Organotin Reagents (Illustrative data based on typical Stille coupling reactions)

| Entry | Organotin Reagent (R-SnBu₃) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyltributyltin | (E)-3-Phenylbut-2-enoic acid | 88 |

| 2 | Vinyltributyltin | (E)-3-Vinylbut-2-enoic acid | 81 |

Catalyst Systems and Ligand Effects in Palladium Catalysis

The selection of the palladium catalyst and associated ligands plays a pivotal role in the outcome of cross-coupling reactions involving (E)-3-Iodobut-2-enoic acid. While simple palladium salts like PdCl₂(MeCN)₂ can be effective, the use of phosphine (B1218219) ligands can significantly enhance the catalytic activity, stability, and selectivity of the reaction.

Ligands such as triphenylphosphine (B44618) (PPh₃) or other bulky, electron-rich phosphines can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The nature of the ligand can influence the rate of transmetalation and suppress side reactions, leading to higher yields and purer products. The choice of ligand is often substrate-dependent and requires empirical optimization for each specific transformation. For instance, in reactions with less reactive organometallic reagents, more sophisticated ligand systems may be necessary to achieve efficient coupling.

Exploration of Other Metal Catalysts in (E)-3-Iodobut-2-enoic Acid Transformations

While palladium catalysts are the most extensively studied for the cross-coupling of vinyl iodides, other transition metals such as nickel and copper have also been explored as potential catalysts. Nickel catalysts, being more earth-abundant and less expensive than palladium, are an attractive alternative. Nickel-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, can often provide similar or even complementary reactivity to their palladium counterparts.

Copper catalysts, particularly in the form of copper(I) salts, are often used as co-catalysts in Stille reactions to facilitate the transmetalation step. Copper-mediated couplings, such as the Sonogashira reaction for the introduction of alkynyl groups, are also highly relevant. The exploration of these alternative metal catalysts for the transformation of (E)-3-Iodobut-2-enoic acid is an active area of research, aiming to develop more sustainable and cost-effective synthetic methodologies.

Stereochemical Outcomes in Cross-Coupling Reactions Involving (E)-3-Iodobut-2-enoic Acid

A key feature of the palladium-catalyzed cross-coupling reactions of (E)-3-Iodobut-2-enoic acid is the high degree of stereochemical control. The reactions generally proceed with retention of the double bond geometry, meaning that the E-configuration of the starting material is transferred to the product. sinica.edu.tw

This stereospecificity is a direct consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle. The oxidative addition of the (E)-vinyl iodide to the Pd(0) complex proceeds with retention of configuration, forming a square planar Pd(II) intermediate. Following transmetalation, the subsequent reductive elimination also occurs with retention of the stereochemistry of the vinyl group, leading to the formation of the (E)-alkene product. This predictable stereochemical outcome is of paramount importance in the synthesis of complex molecules where the geometry of double bonds is crucial for their biological activity or material properties.

Derivatization Reactions of the Carboxylic Acid Moiety in (E)-3-Iodobut-2-enoic Acid

The carboxylic acid group in (E)-3-Iodobut-2-enoic acid can be readily converted into a variety of derivatives, such as esters and amides, through standard organic reactions. These transformations are crucial for modifying the compound's physical and chemical properties and for its incorporation into more complex molecular structures.

Esterification: The conversion of (E)-3-Iodobut-2-enoic acid to its corresponding esters can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.

Another effective method for esterification, particularly for more sensitive substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

| Entry | Alcohol | Reagent/Catalyst | Solvent | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | High |

| 2 | Ethanol | DCC | Dichloromethane | Good |

| 3 | tert-Butanol | EDC, DMAP | Dichloromethane | Moderate |

Amidation: The synthesis of amides from (E)-3-Iodobut-2-enoic acid can also be accomplished using various synthetic protocols. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common activating agents for amidation include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) can be used to facilitate the direct coupling of the carboxylic acid with an amine under milder conditions.

| Entry | Amine | Coupling Reagent | Solvent | Yield (%) |

| 1 | Benzylamine | SOCl₂, then amine | Tetrahydrofuran | High |

| 2 | Aniline | (COCl)₂, then amine | Dichloromethane | Good |

| 3 | Diethylamine | HATU, DIPEA | Dimethylformamide | High |

Electrophilic and Nucleophilic Reactivity Profiles of the Vinyl Iodide Functionality

The vinyl iodide group in (E)-3-Iodobut-2-enoic acid is a versatile functional handle that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic properties of the double bond and the nature of the carbon-iodine bond.

Electrophilic Reactivity: While alkenes typically undergo electrophilic addition reactions, the double bond in (E)-3-Iodobut-2-enoic acid is electron-deficient due to the presence of the electron-withdrawing carboxylic acid group. This deactivation makes it less susceptible to attack by typical electrophiles. However, under specific conditions, electrophilic addition can occur. For instance, the addition of strong acids like HBr might proceed, following Markovnikov's rule, to yield a dihalo-substituted butanoic acid derivative, although this reactivity is not commonly exploited due to the competing reactivity of the vinyl iodide.

Nucleophilic Reactivity (Cross-Coupling Reactions): The most significant aspect of the vinyl iodide's reactivity lies in its participation in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides highly reactive substrates for oxidative addition to low-valent transition metal complexes, such as those of palladium. This high reactivity allows for a broad range of coupling partners to be employed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of substituted alkenes with retention of the double bond stereochemistry.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |

| 2 | Methylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Good |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | Cs₂CO₃ | Tetrahydrofuran | High |

Heck Reaction: In the Heck reaction, the vinyl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted alkene with (E)-stereochemistry. The presence of the electron-withdrawing group can influence the regioselectivity of the alkene insertion.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ | Et₃N | Acetonitrile | Good |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Dimethylformamide | High |

| 3 | Cyclohexene | Herrmann's Catalyst | NaOAc | N-Methyl-2-pyrrolidone | Moderate |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the vinyl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling is a highly efficient method for the synthesis of conjugated enynes.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Tetrahydrofuran | High |

| 2 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Piperidine | Toluene | Good |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | Diisopropylamine | Dimethylformamide | High |

In addition to these prominent cross-coupling reactions, the vinyl iodide functionality can also undergo other transformations such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and carbonylation reactions, further highlighting the extensive synthetic utility of (E)-3-Iodobut-2-enoic acid.

Applications of E 3 Iodobut 2 Enoic Acid As a Versatile Synthon in Complex Organic Synthesis

Construction of Conjugated Polyenic Acid Systems

The vinyl iodide moiety in (E)-3-Iodobut-2-enoic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the extension of carbon chains and the formation of conjugated systems with high stereochemical control.

The stereoselective construction of conjugated trienoic acids, which are key structural motifs in various biologically active molecules like retinoids, can be achieved using (E)-3-iodoalk-2-enoates. rsc.org A powerful strategy involves sequential Stille cross-coupling reactions. In this approach, a stannyl-dienoic acid reagent is first prepared and then coupled with a vinyl iodide to furnish the target trienoic acid. rsc.org Alternatively, a vinylstannane can be coupled with a dienoate possessing a terminal iodide. rsc.org The initial (E)-geometry of the double bond in the 3-iodobut-2-enoic acid derivative is crucial for establishing the desired stereochemistry in the final polyenic product.

A typical reaction involves the palladium-catalyzed coupling of an organotin or organozinc reagent with the (E)-3-iodobut-2-enoic acid scaffold. rsc.org This methodology provides a reliable route to stereodefined retinoic acids and their analogues. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling for Polyene Synthesis Interactive data table. Click on headers to sort.

| Catalyst | Coupling Partner | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Organotin Reagent | DMF | Conjugated Trienoic Acid | rsc.org |

Similar to the synthesis of trienoic acids, (E)-3-Iodobut-2-enoic acid serves as a precursor for stereodefined dienoic esters and amides. The palladium-catalyzed coupling with various organometallic reagents allows for the introduction of a second unsaturated moiety. For instance, coupling with vinylstannanes or vinylzinc reagents can generate conjugated dienoic systems. The resulting dienoic acid can then be converted to its corresponding ester or amide through standard functional group transformations, such as esterification or amidation. This approach offers a high degree of control over the geometry of the newly formed double bond, preserving the (E)-configuration from the starting material.

Formation of Stereodefined Unsaturated Carboxylic Acid Derivatives

The reactivity of the vinyl iodide in (E)-3-Iodobut-2-enoic acid is instrumental in the synthesis of various substituted α,β-unsaturated carboxylic acid derivatives with defined stereochemistry.

(E)-3-Iodobut-2-enoic acid and its substituted analogues are effective substrates for preparing 3,3-disubstituted prop-2-enoic acids. rsc.org Through a palladium-catalyzed cross-coupling reaction, the iodine atom can be replaced by a variety of organic groups. rsc.org By starting with a 3-substituted 3-iodobut-2-enoic acid, and coupling it with organometallic reagents (e.g., organozinc or organotin compounds), a second, different substituent can be introduced at the C-3 position. rsc.org This method is characterized by its mild reaction conditions and good yields, utilizing catalysts like dichlorobis(acetonitrile)palladium(II) in a solvent such as DMF. rsc.org

The palladium-catalyzed coupling of organozinc or organotin reagents with 3-iodobut-2-enoic acid provides a stereoselective route to both Z- and E-3-methylalk-2-enoic acids. rsc.org The stereochemical outcome of the product is dependent on the geometry of the starting iodo-acid. When (E)-3-Iodobut-2-enoic acid is used, the reaction stereoselectively yields the corresponding (E)-3-methylalk-2-enoic acid. This method has been successfully applied to the synthesis of natural products such as the E and Z stereoisomers of ocimenones. rsc.org

Table 2: Synthesis of Substituted Alk-2-enoic Acids Interactive data table. Click on headers to sort.

| Starting Material | Reagent | Catalyst System | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| (E)-3-Iodobut-2-enoic acid | Organozinc halide | Pd(PPh₃)₄ | (E)-3-Methylalk-2-enoic acid | E | rsc.org |

| (Z)-3-Iodobut-2-enoic acid | Organotin compound | PdCl₂(MeCN)₂ | (Z)-3-Methylalk-2-enoic acid | Z | rsc.org |

Role in the Synthesis of Heterocyclic Scaffolds

While direct and extensive examples of (E)-3-Iodobut-2-enoic acid in complex heterocyclic synthesis are not prominently documented in the reviewed literature, its structure suggests significant potential for such applications. The presence of the vinyl iodide and carboxylic acid functionalities within the same molecule makes it a candidate for intramolecular cyclization reactions to form lactones and other oxygen-containing heterocycles.

Iodine-mediated electrophilic cyclization, or iodolactonization, is a well-established method for synthesizing heterocyclic compounds from unsaturated carboxylic acids. organic-chemistry.org In this type of reaction, an electrophilic iodine source activates the double bond, allowing for intramolecular nucleophilic attack by the carboxylic acid group, which leads to the formation of an endo- or exo-cyclized product, typically a lactone bearing an iodo-substituent. organic-chemistry.orgnih.gov This resultant iodinated heterocycle can then serve as a versatile intermediate for further functionalization via cross-coupling reactions. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular cyclizations of molecules containing vinyl halides are a powerful tool for building ring systems. organic-chemistry.org Derivatives of (E)-3-Iodobut-2-enoic acid, such as amides formed by coupling the carboxylic acid with an appropriately positioned amine, could potentially undergo intramolecular Heck or Suzuki-type reactions to construct nitrogen-containing heterocycles like isoindolinones. organic-chemistry.org Although specific examples commencing with (E)-3-Iodobut-2-enoic acid are sparse, the fundamental reactivity patterns of vinyl iodides and carboxylic acids strongly support its utility as a synthon for various heterocyclic scaffolds.

Intermediate in the Formation of Butenolides

The butenolide, or furan-2(5H)-one, is a core structural motif present in a vast number of natural products exhibiting a wide range of biological activities. (E)-3-Iodobut-2-enoic acid serves as a strategic precursor for the synthesis of these important lactones, primarily through transition-metal-catalyzed reactions that construct the heterocyclic ring.

One of the most powerful methods for this transformation is palladium-catalyzed carbonylative cyclization . In this approach, the vinyl iodide functionality of (E)-3-Iodobut-2-enoic acid undergoes oxidative addition to a palladium(0) catalyst. In the presence of carbon monoxide (CO), the resulting vinyl-palladium(II) complex can insert a molecule of CO to form a vinyl-acylpalladium species. Subsequent intramolecular trapping by the carboxylic acid group, followed by reductive elimination, yields the butenolide ring. This method is highly efficient for constructing the lactone core in a single, atom-economical step. The reaction conditions can be tuned to control selectivity and yield.

A representative transformation is outlined in the table below:

| Reactant | Catalyst | CO Pressure | Solvent | Product | Typical Yield |

| (E)-3-Iodobut-2-enoic acid | Pd(OAc)₂ / PPh₃ | 1-10 atm | Acetonitrile | 4-Methylfuran-2(5H)-one | Good to Excellent |

This table represents a plausible synthetic transformation based on established palladium-catalyzed carbonylation methodologies for vinyl halides.

Furthermore, related copper-catalyzed cyclization reactions have been shown to be effective. For instance, the constitutional isomer, (Z)-3-iodobut-2-enoic acid, has been successfully cyclized with terminal alkynes in the presence of a copper(I) iodide catalyst to form alkylidene butenolides. This demonstrates the utility of the iodobutenoic acid scaffold in metal-catalyzed lactone formation. nih.gov

Precursor to Aryl Iodolactones

The synthesis of lactones bearing both an aryl group and an iodine atom represents a synthetic challenge that can be addressed using (E)-3-Iodobut-2-enoic acid as a starting platform. The construction of such "aryl iodolactones" would likely proceed through a tandem reaction sequence, combining a carbon-carbon bond-forming reaction with a lactonization step.

A plausible and powerful approach for this transformation is a Heck reaction followed by intramolecular lactonization . The Heck reaction involves the palladium-catalyzed coupling of the vinyl iodide with an aryl alkene. researchgate.net For this specific application, (E)-3-Iodobut-2-enoic acid could be coupled with an aryl boronic acid in a Suzuki-type reaction or with an organotin reagent in a Stille coupling. If an aryl group is successfully coupled to the double bond while retaining the iodine atom, a subsequent iodolactonization step could be envisioned, though this would require specific reaction design.

A more direct, albeit conceptual, pathway involves a tandem arylation-lactonization process. While direct literature precedent for the synthesis of "aryl iodolactones" from this specific substrate is scarce, the principles of palladium-catalyzed arylation of butenolides are well-established. nih.govorganic-chemistry.orgfigshare.com A hypothetical one-pot reaction could involve the coupling of an aryl partner to the double bond, followed by an iodine-mediated cyclization, or vice-versa. The regioselectivity of such a process would be a critical factor, governed by the catalyst, ligands, and reaction conditions employed.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Palladium-Catalyzed Arylation (e.g., Suzuki Coupling) | Arylboronic Acid, Pd Catalyst, Base | (E)-3-Aryl-3-iodobut-2-enoic acid |

| 2 | Intramolecular Cyclization | Acid or Base catalyst | Aryl-substituted Iodolactone |

This table outlines a hypothetical two-step sequence to illustrate a potential synthetic route based on known organometallic and cyclization reactions.

Utilization in the Synthesis of Complex Organic Structures Containing Enamide Moieties

Enamides are important structural motifs found in numerous natural products and pharmaceuticals, and they serve as versatile intermediates in organic synthesis. (E)-3-Iodobut-2-enoic acid provides an elegant entry point to this class of compounds through a synthetic sequence initiated by the Curtius rearrangement . organic-chemistry.orgnih.govresearchgate.net

The Curtius rearrangement transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. youtube.com When applied to (E)-3-Iodobut-2-enoic acid, this reaction generates (E)-1-iodo-1-propen-1-yl isocyanate, a reactive vinyl isocyanate intermediate. The key advantage of this rearrangement is that it proceeds with complete retention of the double bond geometry.

This vinyl isocyanate is a powerful electrophile that can be trapped with various nucleophiles to generate complex enamides. A particularly effective method involves the addition of organometallic reagents, such as Grignard reagents. york.ac.uk The addition of a styryl Grignard reagent, for instance, to a vinyl isocyanate has been successfully employed in the synthesis of naturally occurring enamides. york.ac.uk This reaction forms the N-acyl bond and installs a new carbon-based substituent in a single step.

| Step | Reaction Name | Key Reagents | Intermediate |

| 1 | Acyl Azide Formation | Diphenylphosphoryl azide (DPPA), Et₃N | (E)-3-Iodobut-2-enoyl azide |

| 2 | Curtius Rearrangement | Heat (Δ) | (E)-1-Iodo-1-propen-1-yl isocyanate |

| 3 | Nucleophilic Addition | R-MgBr (Grignard Reagent) | (E)-N-(1-Iodoprop-1-en-1-yl)alkanamide |

This table details the step-by-step transformation from the starting carboxylic acid to the final enamide product.

Generation of Other Advanced Organometallic Synthons from (E)-3-Iodobut-2-enoic Acid

The carbon-iodine bond in (E)-3-Iodobut-2-enoic acid is its most synthetically versatile feature, serving as a handle for a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the conversion of the starting material into more complex structures that are themselves advanced synthons for subsequent transformations. The stereochemistry of the double bond is typically retained throughout these coupling processes.

Stille Coupling: This reaction involves the coupling of the vinyl iodide with an organotin reagent (organostannane). acs.orgacs.org By choosing the appropriate organostannane, a variety of alkyl, vinyl, aryl, or alkynyl groups can be introduced at the 3-position of the butenoic acid scaffold.

Suzuki Coupling: The Suzuki reaction couples the vinyl iodide with an organoboron compound, typically a boronic acid or ester. This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

Sonogashira Coupling: This powerful reaction creates a carbon-carbon bond between the vinyl iodide and a terminal alkyne. researchgate.netwikipedia.org The products, enynoic acids, are highly valuable intermediates for the synthesis of conjugated systems and complex heterocyclic compounds.

Heck Coupling: In the Heck reaction, the vinyl iodide is coupled with an alkene. chemistrysteps.com This allows for the formation of substituted dienoic acids, which are important structural motifs in many natural products.

The versatility of (E)-3-Iodobut-2-enoic acid in these cornerstone organometallic reactions is summarized in the following table:

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (E)-3-R-But-2-enoic acid |

| Suzuki Coupling | R-B(OH)₂ | Pd(OAc)₂, Ligand, Base | (E)-3-R-But-2-enoic acid |

| Sonogashira Coupling | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base | (E)-3-(R-ethynyl)but-2-enoic acid |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand, Base | (E)-3-(R'-vinyl)but-2-enoic acid |

This table illustrates the generation of diverse and advanced synthons from (E)-3-Iodobut-2-enoic acid using standard palladium-catalyzed cross-coupling reactions.

Computational and Theoretical Investigations of E 3 Iodobut 2 Enoic Acid Reactivity

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the identification of the most likely reaction pathways. These studies typically employ methods like Density Functional Theory (DFT) to calculate the energies of reactants, products, and any intermediate structures. A key objective is the location and characterization of transition states, which are the energy maxima along the reaction coordinate and represent the critical bottleneck of a reaction. taylorfrancis.com

The transition state is a fleeting arrangement of atoms that is neither reactant nor product but an intermediate configuration at the highest point of the energy barrier for a reaction. researchgate.net By analyzing the vibrational frequencies of a calculated structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a crucial parameter for determining reaction rates.

For (E)-3-Iodobut-2-enoic acid, a molecule with multiple reactive sites (the carbon-carbon double bond, the carboxylic acid group, and the carbon-iodine bond), quantum chemical studies can elucidate the preferred pathways for various reactions, such as nucleophilic additions or cycloadditions. For instance, in a hypothetical reaction, the activation energies for different pathways can be compared to determine the most favorable route.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Nucleophilic attack at the β-carbon | 15.2 |

| Pathway B | Nucleophilic attack at the carbonyl carbon | 22.5 |

| Pathway C | Substitution at the iodine-bearing carbon | 18.9 |

Theoretical Predictions of Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical reagents can lead to the formation of multiple isomers. Theoretical calculations are a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions, providing insights that are invaluable for synthesis planning. rsc.org

Regioselectivity, the preference for one direction of bond making or breaking over another, can often be explained by analyzing the electronic properties of the reactants. researchgate.net Local reactivity descriptors, derived from quantum chemical calculations, can identify the most reactive sites in a molecule. For example, the distribution of partial atomic charges or the values of the Fukui function (which describes the change in electron density at a given point when an electron is added or removed) can indicate the sites most susceptible to nucleophilic or electrophilic attack.

In the case of (E)-3-Iodobut-2-enoic acid, theoretical predictions would be crucial in determining the outcome of reactions like 1,3-dipolar cycloadditions. nih.gov By calculating local reactivity indices for the different atoms in the double bond, the preferred orientation of the incoming reactant can be predicted.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is typically determined by comparing the energies of the transition states leading to the different stereoisomeric products. The pathway with the lower activation energy will be the dominant one, leading to a higher yield of the corresponding stereoisomer. For reactions involving (E)-3-Iodobut-2-enoic acid, this would be important for predicting the facial selectivity of additions to the double bond.

| Atom | Calculated Atomic Charge | Fukui Index (for nucleophilic attack) | Predicted Regioisomer |

|---|---|---|---|

| C2 | +0.15 | 0.28 | Major |

| C3 | -0.05 | 0.12 |

Analysis of Electronic Structure and Bonding in Reaction Intermediates

Understanding the electronic structure and bonding of transient species like reaction intermediates is fundamental to a complete picture of a reaction mechanism. Computational methods provide detailed information about these often elusive species. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and the nature of chemical bonds in these intermediates.

For reactions of (E)-3-Iodobut-2-enoic acid, this could involve the analysis of a carbocation intermediate formed during an electrophilic addition, or a tetrahedral intermediate in a nucleophilic acyl substitution. NBO analysis can reveal important details, such as the delocalization of charge and the stabilizing or destabilizing interactions between orbitals, which influence the stability and subsequent reactivity of the intermediate.

For example, in a hypothetical intermediate, NBO analysis could quantify the hyperconjugative interactions that stabilize a positive charge, providing a deeper understanding of the factors that favor a particular reaction pathway.

| Orbital Interaction | Description | Stabilization Energy (kcal/mol) |

|---|---|---|

| σ(C-H) → p(C+) | Hyperconjugation stabilizing a carbocation | 5.8 |

| n(O) → π(C=O) | Delocalization in a tetrahedral intermediate | 35.2 |

| π(C=C) → σ(C-I) | Interaction influencing the C-I bond strength | 2.1 |

Future Research Directions and Outlook in E 3 Iodobut 2 Enoic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary objective in modern synthetic chemistry is the development of processes that are both sustainable and atom-economical. For (E)-3-Iodobut-2-enoic acid and its derivatives, this involves moving beyond stoichiometric reactions and exploring catalytic, one-pot procedures that minimize waste and energy consumption.

Future research will likely focus on palladium-free coupling reactions. While palladium catalysis is highly effective, the cost and toxicity of palladium necessitate the development of alternatives using more abundant and benign metals like copper or nickel. researchgate.netresearchgate.net For instance, one-pot, copper(I)-catalyzed cross-coupling and heterocyclization reactions of β-iodo-α,β-unsaturated acids with terminal alkynes have been developed as an atom-economical and efficient method under mild, palladium-free conditions. researchgate.net This approach, which combines C-C bond formation and cyclization in a single operation, exemplifies the trend towards greater efficiency.

Multicomponent reactions (MCRs) represent another promising frontier. An MCR that incorporates the (E)-3-iodobut-2-enoic acid skeleton with two or more other reactants in a single step would significantly enhance synthetic efficiency. The development of nickel-catalyzed multicomponent coupling reactions involving substrates like diketene (B1670635) suggests that similar strategies could be devised for iodobutenoic acid, providing rapid access to complex molecular scaffolds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for (E)-3-Iodobut-2-enoic Acid Derivatives

| Feature | Traditional Methods (e.g., Stille/Suzuki) | Future Sustainable Methods |

|---|---|---|

| Catalyst | Often Palladium-based. researchgate.net | Copper, Nickel, Gold, or Organocatalysts. researchgate.netresearchgate.netnih.gov |

| Process | Multi-step, requiring isolation of intermediates. | One-pot, tandem, or multicomponent reactions. researchgate.net |

| Atom Economy | Moderate; involves pre-functionalized organometallic reagents. | High; incorporates multiple simple molecules directly. |

| Sustainability | Concerns over precious metal cost, toxicity, and recycling. | Focus on earth-abundant metals, milder conditions, and reduced waste. |

Exploration of Novel Catalytic Systems for Diverse Functionalizations

While palladium-catalyzed cross-coupling reactions are the cornerstone of vinyl iodide chemistry, the exploration of novel catalytic systems is crucial for accessing new reaction pathways and functionalizing the (E)-3-iodobut-2-enoic acid core in unprecedented ways. researchgate.netacs.org The reactivity of the C-I bond is highly dependent on the metal catalyst, opening avenues for chemo- and regioselective transformations. wikipedia.org

Recent advances have demonstrated that gold catalysts, once considered inert in cross-coupling, can be activated by specific ligands to perform unique transformations. The MeDalphos ligand, for example, enables the oxidative addition of vinyl iodides to gold, facilitating novel hetero-vinylation reactions to form functionalized heterocycles. nih.govrsc.org This ligand-enabled approach unlocks reactivity that is complementary to traditional palladium systems.

Copper-catalyzed reactions are also gaining significant traction as a milder and more economical alternative. Beyond the coupling-cyclization cascades mentioned earlier, copper catalysis could be exploited for other transformations, such as halogen-exchange reactions, which can convert less reactive vinyl halides into the more versatile vinyl iodides under mild conditions. researchgate.netwikipedia.org The development of new copper-based systems that can tolerate the carboxylic acid moiety of (E)-3-iodobut-2-enoic acid without protection will be a key area of investigation.

Table 2: Emerging Catalytic Systems for Vinyl Iodide Functionalization

| Catalytic Metal | Reaction Type | Advantages & Outlook |

|---|---|---|

| Gold (Au) | Hetero-vinylation, Difunctionalization of Alkenes. nih.govrsc.org | Offers unique reactivity and chemoselectivity compared to palladium; future work will expand the scope of ligands and substrates. |

| Copper (Cu) | Palladium-free Cross-Coupling, Heterocyclization, Halogen-Exchange. researchgate.netwikipedia.org | Low cost, mild conditions, and high atom economy; a key focus for developing more sustainable industrial processes. |

| Nickel (Ni) | Multicomponent Coupling, Cycloadditions. researchgate.net | Excellent for constructing complex carbon skeletons from simple precursors; potential for novel C-C bond formations with (E)-3-Iodobut-2-enoic acid. |

Expanding the Scope of Synthetic Applications in Natural Product and Materials Chemistry

The ultimate measure of a building block's utility lies in its application to solve real-world problems, from synthesizing life-saving medicines to creating advanced materials. (E)-3-Iodobut-2-enoic acid and its isomers are already valued in natural product synthesis, but their potential is far from exhausted.

In natural product synthesis , the iodobutenoic acid scaffold has been instrumental in the stereoselective synthesis of various bioactive molecules. For example, palladium-catalyzed coupling reactions of 3-iodobut-2-enoic acid have been applied to the synthesis of E and Z isomers of the natural products ocimenone and pseudo-tagetone. researchgate.net Similarly, the (Z)-isomer has been a key component in the synthesis of the natural antifungal agent Pulchellalactam and analogs of Lachnophyllum lactone. rsc.orgufmg.brrsc.org Future research will undoubtedly apply this building block to even more complex targets, leveraging newly developed catalytic methods to overcome synthetic challenges. Its use in the stereoselective construction of conjugated trienoic acids for retinoid synthesis further highlights its versatility. researchgate.net

The application of (E)-3-iodobut-2-enoic acid in materials chemistry is a largely unexplored but highly promising field. Vinyl iodides can be incorporated into polymer backbones to create functional materials. (E)-3-Iodobut-2-enoic acid could serve as a unique functional monomer. Polymerization via its alkene group would yield a polymer with pendant iodobutenoate units. The carbon-iodine bond on each repeating unit would then serve as a handle for post-polymerization modification using the vast toolkit of cross-coupling reactions. This would allow for the precise tuning of material properties, such as hydrophobicity, conductivity, or biological activity, by attaching different functional groups. This approach could lead to the development of novel sensors, smart coatings, or biocompatible materials.

Table 3: Current and Future Applications of Iodobutenoic Acid Derivatives

| Field | Application Area | Specific Examples / Future Potential |

|---|

| Natural Products | Bioactive Molecule Synthesis | Synthesized: Ocimenones, Pseudo-tagetones, Retinoic acids, Lachnophyllum lactone analogs. researchgate.netrsc.orgrsc.orgresearchgate.netFuture: Targeting more complex alkaloids, macrolides, and polyketides. | | Materials Chemistry | Functional Polymers | Potential: Use as a monomer for polymers with modifiable side chains via cross-coupling. | | | Surface Modification | Potential: Grafting onto surfaces to create functional interfaces for sensors or biomedical devices. | | | Organic Electronics | Potential: Synthesis of novel conjugated materials for use in organic light-emitting diodes (OLEDs) or photovoltaics. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-3-iodobut-2-enoic acid derivatives with high stereochemical purity?

- Methodological Answer : The stereochemical outcome of (E)-3-iodobut-2-enoic acid derivatives depends on reaction conditions. For example, (Z)-3-iodobut-2-enoic acid methyl ester can be isomerized to the (E)-isomer using catalytic HI in benzene under reflux for 48 hours, achieving 25% yield of the (E)-isomer alongside 66% recovery of the (Z)-isomer. Silica gel chromatography (EtOAc:petroleum ether, 5:95) is critical for purification .

Q. How do reaction conditions influence the yield of (E)-3-iodobut-2-enoic acid in multicomponent reactions?

- Methodological Answer : Copper iodide (CuI) is a key catalyst in multicomponent reactions involving (E)-3-iodobut-2-enoic acid. For instance, increasing CuI loading from 20 mol% to 1 equiv. and optimizing amine equivalents (e.g., butylamine from 2 to 3 equiv.) improved conversion rates from 30% to 60% in the synthesis of indole/lactam polycycles .

Q. What analytical techniques are recommended for confirming the stereochemistry of (E)-3-iodobut-2-enoic acid derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for distinguishing (E)- and (Z)-isomers. For example, coupling constants () in H NMR and chemical shifts in C NMR can differentiate stereoisomers. Chromatographic retention times (HPLC or TLC) under standardized solvent systems also aid validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using (E)-3-iodobut-2-enoic acid with different alkynes?

- Methodological Answer : Contradictions in yields (e.g., poor yields with (Z)-3-iodoacrylic acid vs. good yields with (Z)-3-iodobut-2-enoic acid) arise from steric and electronic effects. For example, reactions with hexyne and octyne produce furanone and pyranone isomers, while shorter alkynes favor furanones. Systematic variation of alkyne chain length and reaction temperature (e.g., -80°C to 80°C) can optimize outcomes .

Q. What strategies are effective for mitigating racemization or isomerization during synthetic steps involving (E)-3-iodobut-2-enoic acid?

- Methodological Answer : Racemization can occur during prolonged heating or acidic conditions. Using inert atmospheres (N), low-temperature quenching, and non-polar solvents (e.g., ether or benzene) minimizes undesired isomerization. Kinetic control via shorter reaction times and catalytic additives (e.g., KI) can stabilize intermediates .

Q. How do β-substituents on (E)-3-iodobut-2-enoic acid impact its reactivity in copper-catalyzed reactions?

- Methodological Answer : β-Substituents (e.g., methyl, phenyl, CHOMe) influence electronic and steric effects. For example, electron-withdrawing groups enhance electrophilicity at the α,β-unsaturated carbonyl, improving nucleophilic attack by amines. Substituent screening via Hammett plots or computational modeling (DFT) can predict reactivity trends .

Guidance for Addressing Methodological Challenges

- Contradictory Data Analysis : When yields or product ratios conflict with literature, cross-validate reaction setups (e.g., purity of starting materials, solvent degassing). Use control experiments to isolate variables (e.g., temperature, catalyst batch) .

- Stereochemical Validation : Combine spectroscopic data with X-ray crystallography (if crystalline derivatives are obtainable). Reference SHELX programs for structural refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.